![molecular formula C16H15NO4S B386314 4-(Dibenzo[b,d]furan-2-ylsulfonyl)morpholine](/img/structure/B386314.png)
4-(Dibenzo[b,d]furan-2-ylsulfonyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dibenzo[b,d]furan-2-ylsulfonyl)morpholine is a chemical compound characterized by the presence of a dibenzofuran moiety attached to a sulfonyl group, which is further connected to a morpholine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dibenzo[b,d]furan-2-ylsulfonyl)morpholine typically involves the following steps:
Preparation of Dibenzofuran-2-sulfonyl Chloride: This is achieved by reacting dibenzofuran with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group.
Coupling Reaction: The dibenzofuran-2-sulfonyl chloride is then reacted with morpholine in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure cost-effectiveness and scalability. This involves:
Continuous Flow Reactors: These are used to maintain consistent reaction conditions and improve yield.
Purification Techniques: Methods such as recrystallization and chromatography are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Dibenzo[b,d]furan-2-ylsulfonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the morpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the dibenzofuran ring.
Reduction: Reduced forms of the sulfonyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-(Dibenzo[b,d]furan-2-ylsulfonyl)morpholine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential antimicrobial properties. Studies have shown that derivatives of dibenzofuran-2-sulfonyl compounds exhibit significant activity against various bacterial and fungal strains .
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 4-(Dibenzo[b,d]furan-2-ylsulfonyl)morpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The dibenzofuran moiety can intercalate with DNA, affecting its replication and transcription processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzofuran-2-sulfonyl Chloride: A precursor in the synthesis of 4-(Dibenzo[b,d]furan-2-ylsulfonyl)morpholine.
Morpholine Derivatives: Compounds with similar morpholine rings but different substituents.
Sulfonyl Compounds: Other compounds containing the sulfonyl group attached to different aromatic systems.
Uniqueness
This compound is unique due to the combination of the dibenzofuran moiety and the morpholine ring. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C16H15NO4S |
|---|---|
Molekulargewicht |
317.4g/mol |
IUPAC-Name |
4-dibenzofuran-2-ylsulfonylmorpholine |
InChI |
InChI=1S/C16H15NO4S/c18-22(19,17-7-9-20-10-8-17)12-5-6-16-14(11-12)13-3-1-2-4-15(13)21-16/h1-6,11H,7-10H2 |
InChI-Schlüssel |
GNRXNZIMNNDJEE-UHFFFAOYSA-N |
SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)OC4=CC=CC=C43 |
Kanonische SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)OC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


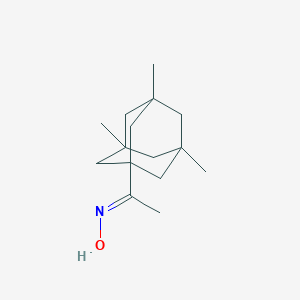
![1-phenyl-3-[(triphenylphosphoranylidene)amino]-4,5-dihydro-1H-pyrazole](/img/structure/B386234.png)
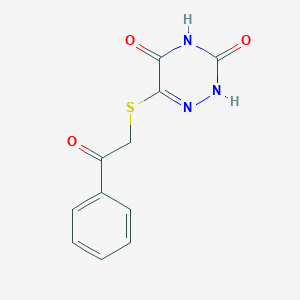

![Diethyl [5-(benzylamino)-2-(2,4-dichlorophenyl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B386237.png)
![2-[16-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B386238.png)
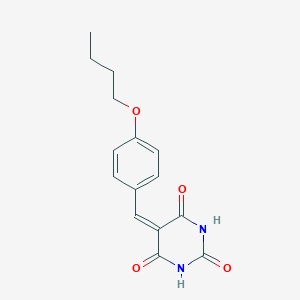
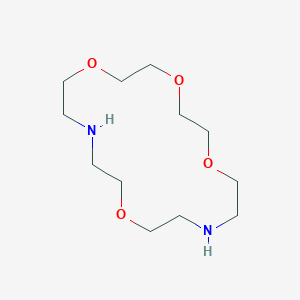
![6,7,9,10,12,13,15,16,18,19,26,27,29,30,32,33-Hexadecahydrodibenzo[b,N][1,4,7,10,13,16,19,22,25,28]decaoxacyclotriacontine](/img/structure/B386245.png)

![2-[3-(4-Chlorophenyl)-1-cyclopropyl-2-propenylidene]malononitrile](/img/structure/B386250.png)
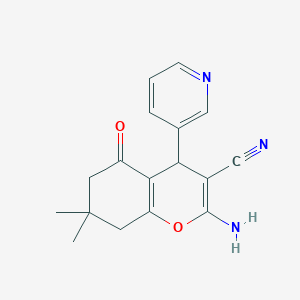
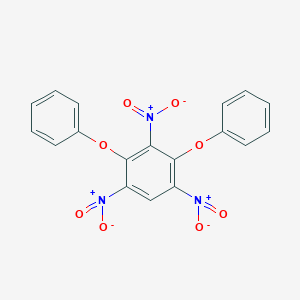
![Methyl 4-[2-(acetylamino)ethoxy]benzoate](/img/structure/B386253.png)
